molecular formula C22H19ClN6O B2657149 2-(4-chlorophenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1207018-39-0

2-(4-chlorophenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

カタログ番号: B2657149
CAS番号: 1207018-39-0
分子量: 418.89
InChIキー: HWCOVNGXMWUZFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4. The pyrimidine is linked via an amino group to a para-substituted phenyl ring, which is further connected to a 4-chlorophenylacetamide moiety.

特性

IUPAC Name

2-(4-chlorophenyl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O/c1-15-25-20(14-21(26-15)29-12-2-11-24-29)27-18-7-9-19(10-8-18)28-22(30)13-16-3-5-17(23)6-4-16/h2-12,14H,13H2,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCOVNGXMWUZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with appropriate reagents to introduce the amino group at the 4-position.

    Coupling with 4-Chloroaniline: The intermediate is then coupled with 4-chloroaniline under conditions that facilitate the formation of the desired amide bond.

    Acetylation: The final step involves acetylation of the amino group to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl or pyrimidinyl moieties.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenylacetamides.

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, modifications to the pyrazolyl-pyrimidinyl moiety could yield compounds with anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

作用機序

The mechanism of action of 2-(4-chlorophenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites. The pyrazolyl-pyrimidinyl moiety might play a crucial role in these interactions, potentially disrupting key biological pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include pyrimidine- and pyridazine-based derivatives with substitutions influencing electronic, steric, and pharmacological properties.

Compound 18 : 2-(4-((5-Fluoro-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl)Amino)-1H-Pyrazol-1-yl)Acetamide
  • Core Structure : Pyrimidine substituted with fluorine (position 5) and 1-methyl-1H-pyrazol-4-yl (position 4), linked to a pyrazolylacetamide group.
  • Key Differences: Substituents: Fluorine at pyrimidine-C5 vs. chlorine at the phenylacetamide group in the target compound. Heterocycle Connectivity: Pyrazolylacetamide directly attached to pyrimidine vs. a phenylamino bridge in the target compound.
  • Synthesis : Yield of 17% via nucleophilic aromatic substitution, indicating moderate efficiency .
  • Physicochemical Properties :
    • Melting point: 283.1–284.1 °C (suggests high crystallinity).
    • Purity: >99% (HPLC), critical for pharmacological applications .
N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine
  • Core Structure : Pyridazine substituted with pyrazol-1-yl at position 6 and linked to a 4-methylphenyl group.
  • Key Differences: Heterocycle: Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (meta-positioned nitrogens) alters electronic properties and binding interactions.

Comparative Data Table

Property Target Compound Compound 18 N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine
Molecular Weight ~424.87 g/mol (calculated) 317.12 g/mol ~265.29 g/mol (calculated)
Core Heterocycle Pyrimidine Pyrimidine Pyridazine
Key Substituents 4-Chlorophenyl, 2-methyl, 1H-pyrazol-1-yl 5-Fluoro, 1-methyl-1H-pyrazol-4-yl Pyrazol-1-yl, 4-methylphenyl
Melting Point Not reported 283.1–284.1 °C Not reported
Synthetic Yield Not reported 17% Not reported
Biological Activity Not reported CDK2 inhibitor (potential) Not reported

Research Findings and Implications

In contrast, the chlorine in the target compound may increase lipophilicity, affecting membrane permeability . Pyridazine’s adjacent nitrogen atoms (in ) could alter hydrogen-bonding capacity compared to pyrimidine-based compounds.

Synthetic Challenges :

  • Compound 18’s low yield (17%) highlights difficulties in purifying multi-heterocyclic systems. The target compound’s synthesis may face similar challenges due to steric hindrance from the chlorophenyl group.

Pharmacological Potential: Compound 18’s CDK2 inhibition suggests pyrimidine derivatives’ relevance in oncology. The target compound’s chlorophenyl group may enhance kinase selectivity or off-target interactions, warranting further study.

生物活性

The compound 2-(4-chlorophenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is C20_{20}H19_{19}ClN4_{4}O, and it has a molecular weight of approximately 370.85 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that related pyrazole compounds displayed IC50_{50} values ranging from 26 µM to 49.85 µM against various cancer cell lines, indicating moderate to potent antitumor effects .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, the compound may inhibit kinases such as Aurora-A, which is crucial for mitotic progression. Inhibitors targeting this pathway have been shown to induce apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

Analyzing the structure-activity relationship (SAR) provides insights into how modifications to the compound's structure can influence its biological activity. For example, the introduction of different substituents on the pyrazole or pyrimidine rings can significantly alter potency and selectivity against specific biological targets .

Modification Effect on Activity
Chlorophenyl groupEnhances binding affinity to target enzymes
Pyrazole ring substitutionAlters potency against cancer cells
Acetamide linkageAffects solubility and bioavailability

Case Studies

  • In Vitro Studies :
    In vitro assays demonstrated that the compound effectively inhibited growth in several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50_{50} values ranged between 0.3 nM to 49.85 µM depending on the specific cell line and conditions used .
  • In Vivo Studies :
    Animal studies have shown that similar compounds can modulate tumor growth in xenograft models, further supporting their potential as therapeutic agents .
  • Comparative Analysis :
    A comparative study with other known inhibitors highlighted that while some compounds exhibited lower IC50_{50} values, they also presented higher toxicity profiles, suggesting that the target compound may offer a favorable balance between efficacy and safety .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature (60–120°C), solvent choice (e.g., DMF or dichloromethane), and reaction time (8–24 hours) to minimize side products. Catalysts like palladium complexes or Lewis acids may enhance coupling efficiency in heterocyclic ring formation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . For large-scale synthesis, HPLC monitoring is recommended to ensure intermediates meet ≥95% purity thresholds .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and amide bond formation (e.g., δ 10.1–13.3 ppm for NH groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ = 450.12 m/z) .
  • Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns (e.g., pyrimidine-pyrazole dihedral angles) .

Q. How can researchers design initial biological assays to evaluate pharmacological potential?

Prioritize assays based on structural motifs:

  • Kinase Inhibition: Screen against tyrosine kinases (pyrimidine derivatives often target ATP-binding pockets) .
  • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC50 values to analogs like 2-(4-chlorobenzyl)-N-phenylacetamide (IC50 = 12 µM) .
  • Solubility Testing: Measure logP values via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. What strategies analyze structure-activity relationships (SAR) for this compound and its analogs?

  • Substituent Variation: Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess steric/electronic effects on target binding .
  • Scaffold Hybridization: Fuse pyrimidine with thiazole (see ’s pyrido[3,2-d]pyrimidine analogs) to enhance rigidity and selectivity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (chlorophenyl) .

Q. How can computational modeling enhance understanding of target interactions?

  • Molecular Docking (AutoDock Vina): Predict binding modes in kinase domains (e.g., EGFR) by aligning pyrimidine with ATP’s adenine pocket .
  • Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to evaluate conformational changes .
  • Quantum Mechanics (QM) Calculations: Optimize tautomeric forms (amine/imine ratios) using Gaussian09 at the B3LYP/6-31G* level .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Verification: Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., dechlorinated byproducts) .
  • Assay Standardization: Compare protocols for cell lines (e.g., passage number), serum concentrations, and incubation times .
  • Structural Analog Testing: Evaluate inactive analogs (e.g., 5-chloro-N-benzylacetamide) to identify critical functional groups .

Q. How can X-ray crystallography determine 3D conformation and implications for target binding?

  • Crystal Structure Analysis: Resolve bond lengths (e.g., C-N = 1.34 Å) and angles to identify strained regions .
  • Intermolecular Interactions: Map hydrogen bonds between the pyrazole N-H and kinase residues (e.g., Asp831 in EGFR) .
  • Conformational Flexibility: Compare solution-state NMR data to crystallographic results to assess dynamic behavior .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。